"5-(Thien-2-yl)thiophene-2-carbonitrile" chemical structure and properties
"5-(Thien-2-yl)thiophene-2-carbonitrile" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 5-(Thien-2-yl)thiophene-2-carbonitrile, a bithiophene derivative of significant interest in materials science and medicinal chemistry. The document details its chemical structure, physicochemical properties, synthesis methodologies, and current applications, with a particular focus on its role as a building block for organic electronics. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, materials science, and drug discovery.
Chemical Structure and Identification
5-(Thien-2-yl)thiophene-2-carbonitrile, also known by its synonym 2,2'-bithiophene-5-carbonitrile, is a heteroaromatic compound featuring two linked thiophene rings, one of which is substituted with a nitrile group. This structural arrangement imparts specific electronic and chemical properties that are foundational to its applications.
Chemical Structure:
Table 1: Chemical Identification
| Identifier | Value |
| IUPAC Name | 5-(Thien-2-yl)thiophene-2-carbonitrile |
| Synonyms | 2,2'-Bithiophene-5-carbonitrile, 5-Cyano-2,2'-bithiophene |
| CAS Number | 16278-99-2 |
| Molecular Formula | C₉H₅NS₂ |
| Molecular Weight | 191.27 g/mol |
| SMILES | S1C(C#N)=CC=C1C1=CC=CS1 |
| InChI Key | ANARYBGZNUMARH-UHFFFAOYSA-N |
Physicochemical Properties
The physical and chemical properties of 5-(Thien-2-yl)thiophene-2-carbonitrile are crucial for its handling, processing, and application in various scientific domains.
Table 2: Physicochemical Data
| Property | Value |
| Melting Point | 100 °C |
| Boiling Point | 36 °C (Note: This value appears unusually low and may be inaccurate) |
| LogP | 3.34828 |
| Polar Surface Area | 80.27 Ų |
| Appearance | Not specified in available results |
| Solubility | Not specified in available results |
Synthesis and Experimental Protocols
The synthesis of 5-(Thien-2-yl)thiophene-2-carbonitrile can be achieved through various cross-coupling reactions, which are standard procedures in organic synthesis for the formation of carbon-carbon bonds. The Stille and Suzuki coupling reactions are particularly relevant for the synthesis of bi-aryl compounds like the target molecule.
General Synthesis Workflow
A plausible synthetic route involves the coupling of a functionalized thiophene with another thiophene derivative. For instance, a Stille coupling reaction could be employed between 5-bromothiophene-2-carbonitrile and 2-(tributylstannyl)thiophene.
Detailed Experimental Protocol (Hypothetical Stille Coupling)
The following is a generalized, hypothetical protocol for the synthesis of 5-(Thien-2-yl)thiophene-2-carbonitrile via a Stille cross-coupling reaction. This protocol is based on standard literature procedures for similar compounds and should be adapted and optimized for specific laboratory conditions.
Materials:
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5-Bromothiophene-2-carbonitrile
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2-(Tributylstannyl)thiophene
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
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Anhydrous toluene
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Argon or Nitrogen gas
Procedure:
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To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-bromothiophene-2-carbonitrile (1.0 eq).
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Add anhydrous toluene to dissolve the starting material.
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To the stirred solution, add 2-(tributylstannyl)thiophene (1.1 eq).
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Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
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Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 5-(Thien-2-yl)thiophene-2-carbonitrile.
Characterization: The purified product should be characterized by standard analytical techniques to confirm its identity and purity.
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¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the connectivity of the atoms.
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FT-IR Spectroscopy: To identify the characteristic functional groups, particularly the nitrile (-C≡N) stretching vibration.
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Mass Spectrometry: To determine the molecular weight and confirm the molecular formula.
Applications
5-(Thien-2-yl)thiophene-2-carbonitrile is a valuable building block in the development of advanced organic materials, particularly for applications in organic electronics.
Organic Electronics
The extended π-conjugated system of the bithiophene structure, combined with the electron-withdrawing nature of the nitrile group, makes this compound an excellent candidate for use in organic semiconductors. It has been specifically investigated as a component in the design of non-fullerene electron acceptors (NFAs) for organic solar cells (OSCs) .[1] The electronic properties of NFAs are critical for efficient charge separation and transport in the active layer of an OSC.
Potential in Medicinal Chemistry
Conclusion
5-(Thien-2-yl)thiophene-2-carbonitrile is a versatile and important chemical compound with established applications in materials science and potential for future developments in medicinal chemistry. Its synthesis via established cross-coupling methodologies allows for its incorporation into more complex molecular architectures. The continued exploration of this and similar bithiophene derivatives is expected to lead to further advancements in organic electronics and potentially unveil novel therapeutic agents. This technical guide provides a foundational understanding of this compound to aid researchers in their scientific endeavors.
References
- 1. A non-fullerene electron acceptor modified by thiophene-2-carbonitrile for solution-processed organic solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieno[3,2-b]thiophene-2-carboxylic acid derivatives as GPR35 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
